molecular formula C15H17NO2 B6249386 tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1073191-24-8

tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B6249386
CAS No.: 1073191-24-8
M. Wt: 243.3
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Description

tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is a Boc-protected indoline derivative featuring an ethynyl (-C≡CH) substituent at the 5-position of the indole ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the indoline nitrogen, enhancing stability during synthetic transformations . The ethynyl group provides a reactive handle for further functionalization, enabling applications in click chemistry, cross-coupling reactions, and drug discovery pipelines.

Properties

CAS No.

1073191-24-8

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-ethynyl-2,3-dihydro-1H-indole.

    Esterification: The indole compound undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester group.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification methods like crystallization and distillation to ensure product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carbonyl compounds or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The ethynyl group in the compound can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles. Common reagents include halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.

Major Products Formed:

    Oxidation: Carbonyl compounds, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted indoles.

Scientific Research Applications

Chemistry: tert-Butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its structural features make it a useful probe in biochemical assays and molecular biology experiments.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The indole core can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at the 5-Position

The 5-position of the indole ring is a critical site for modulating electronic and steric properties. Key analogs and their substituents include:

Compound Name 5-Substituent Key Synthetic Method Yield Reference
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate Bromo (-Br) Electrophilic bromination N/A
tert-Butyl 5-pyridin-3-yl-2,3-dihydro-1H-indole-1-carboxylate Pyridinyl (C₅H₄N) Suzuki-Miyaura cross-coupling 78%
tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate Hydroxy (-OH) Friedel-Crafts acylation 74%
tert-Butyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate Acetoxy (-OAc) Acetylation of hydroxy derivative 93%
tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate Propenyl (-CH₂C=CH₂) Nysted reagent-mediated alkenylation 58%

Key Observations :

  • Bromo substituents (e.g., ) are pivotal for cross-coupling reactions (e.g., Suzuki, Sonogashira).
  • Ethynyl groups (target compound) likely require Sonogashira coupling, though direct evidence is absent.
  • Hydroxy/Acetoxy groups () offer sites for further derivatization (e.g., alkylation, glycosylation).
Bromo Derivatives as Precursors

tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate () serves as a precursor for introducing diverse substituents via cross-coupling. For example:

  • Suzuki-Miyaura Coupling : Reacting with pyridin-3-ylboronic acid yields tert-butyl 5-pyridin-3-yl-2,3-dihydro-1H-indole-1-carboxylate (78% yield) .
Functional Group Interconversion
  • Hydroxy to Acetoxy : Acetylation of tert-butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with acetic anhydride yields the acetoxy derivative (93% yield) . This highlights the ease of modifying oxygen-based substituents.
  • Alkenylation : Propenyl groups are introduced using Nysted reagent (), demonstrating the versatility of indole scaffolds in transition-metal-free reactions.

Spectroscopic Characteristics

NMR data for tert-butyl protons and aromatic regions vary based on substituents:

Compound tert-butyl (¹H NMR, δ) Aromatic Proton Shifts (¹H NMR, δ) Reference
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate 1.50 (s, 9H) 7.48 (br. s, 1H), 7.19 (q, 1H)
tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate 1.51 (s, 9H) 7.25 (s, 1H), 6.67 (d, 1H)
tert-Butyl 5-pyridin-3-yl-2,3-dihydro-1H-indole-1-carboxylate Not reported Not reported

Analysis :

  • tert-butyl protons consistently resonate near δ 1.4–1.6, confirming the Boc group’s stability across derivatives.
  • Aromatic shifts depend on substituent electronic effects. For example, electron-withdrawing bromo groups deshield protons, while electron-donating groups (e.g., -OAc) upshift resonances.

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